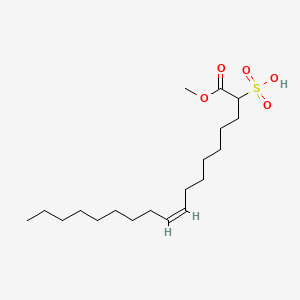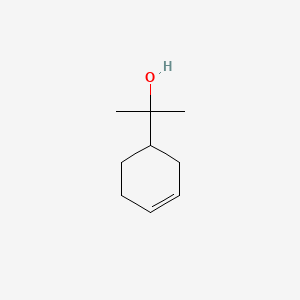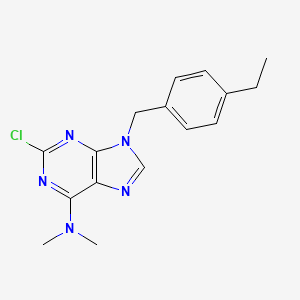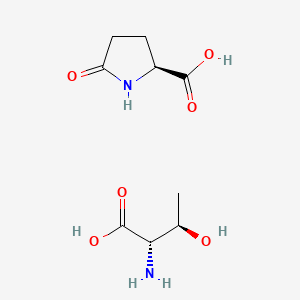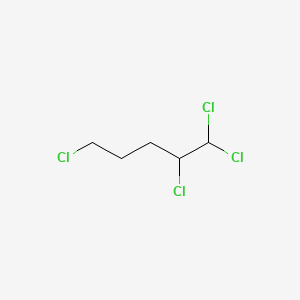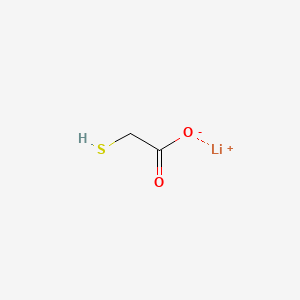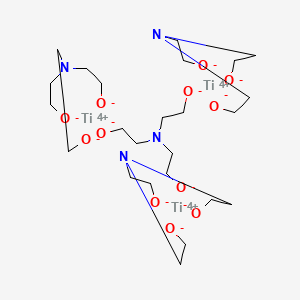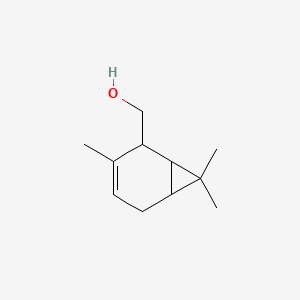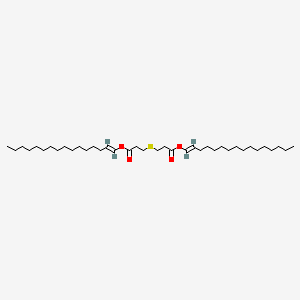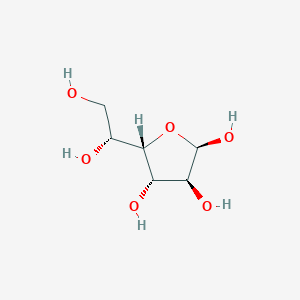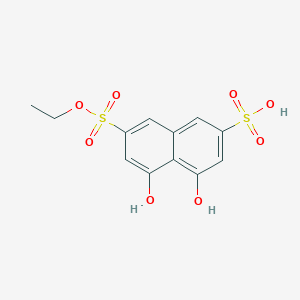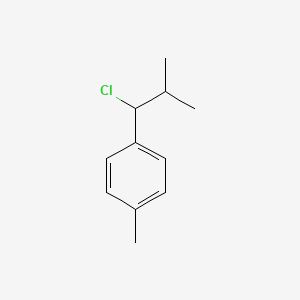
4-(1-Chloro-2-methylpropyl)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Chloro-2-methylpropyl)toluene is an organic compound with the molecular formula C11H15Cl It is a derivative of toluene, where a chlorine atom and a methyl group are substituted at specific positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloro-2-methylpropyl)toluene typically involves the chlorination of 4-(2-methylpropyl)toluene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize efficiency and yield while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Chloro-2-methylpropyl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted toluenes.
Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: Products include reduced derivatives of the original compound.
Applications De Recherche Scientifique
4-(1-Chloro-2-methylpropyl)toluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1-Chloro-2-methylpropyl)toluene involves its interaction with specific molecular targets. The chlorine atom and the methyl group play crucial roles in determining the compound’s reactivity and interactions. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorotoluene: Chlorotoluenes are aryl chlorides based on toluene with one or more chlorine atoms substituted on the benzene ring.
Benzyl Chloride: An isomer of chlorotoluene with a chlorine atom substituted on the methyl group of toluene.
Uniqueness
4-(1-Chloro-2-methylpropyl)toluene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other chlorotoluenes and benzyl chloride. Its unique structure makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
68857-83-0 |
|---|---|
Formule moléculaire |
C11H15Cl |
Poids moléculaire |
182.69 g/mol |
Nom IUPAC |
1-(1-chloro-2-methylpropyl)-4-methylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 |
Clé InChI |
AAGFTZAYXBVFGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



